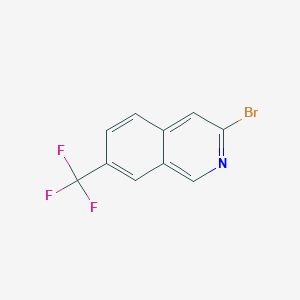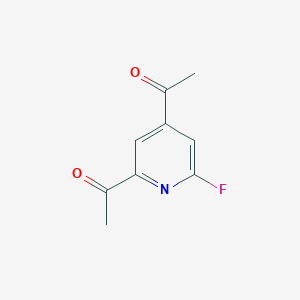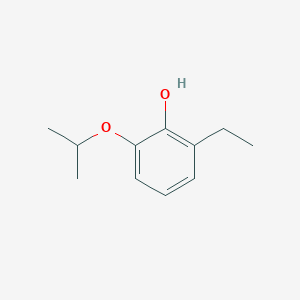
2-Ethyl-6-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a propan-2-yloxy group attached to the phenol ring. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-ethylphenol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl or propan-2-yloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-6-METHYLPHENOL: Similar in structure but with a methyl group instead of a propan-2-yloxy group.
2-ETHYL-4-METHYLPHENOL: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties compared to other phenols
Properties
CAS No. |
1243281-46-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-5-7-10(11(9)12)13-8(2)3/h5-8,12H,4H2,1-3H3 |
InChI Key |
PPKPFROKBDCQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


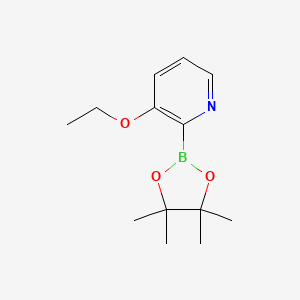
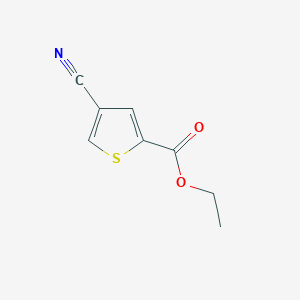
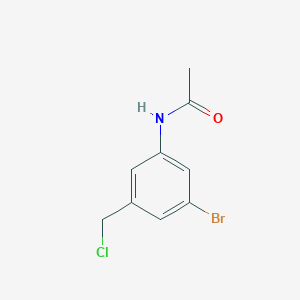
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
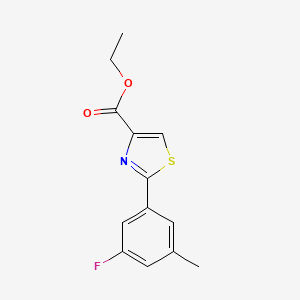
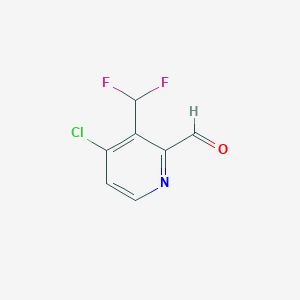
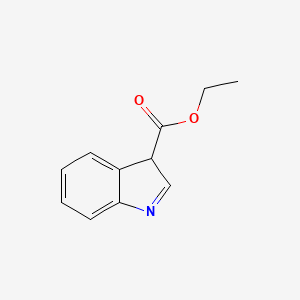
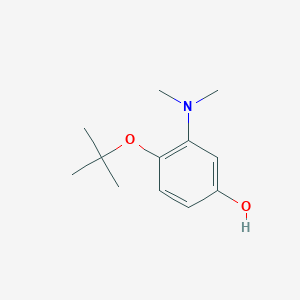
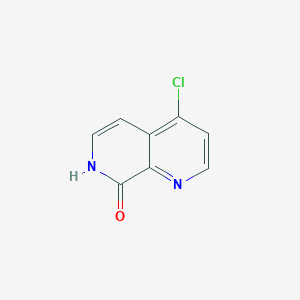
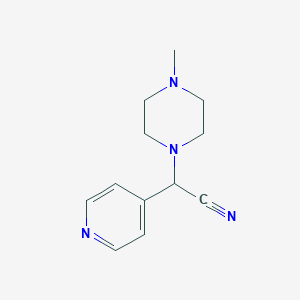
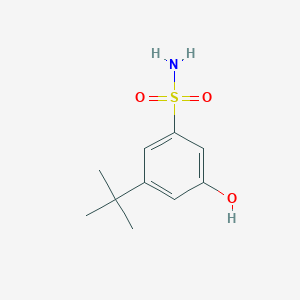
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
